4-[(3-fluorophenoxy)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-fluorophenoxy)methyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenoxy group attached to a methylpyridine moiety
Mechanism of Action
Target of Action
Similar compounds such as 4-phenoxy-pyridine/pyrimidine derivatives have been evaluated as potent dual vegfr-2/c-met inhibitors . VEGFR-2 and c-Met are key proteins involved in cell proliferation and survival, making them important targets in cancer treatment.
Mode of Action
Similar compounds have been shown to inhibit the activity of vegfr-2 and c-met, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of vegfr-2 and c-met can disrupt several signaling pathways involved in cell proliferation and survival .
Result of Action
The inhibition of vegfr-2 and c-met can lead to the suppression of cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-fluorophenoxy)methyl]pyridine typically involves the reaction of 3-fluorophenol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 3-fluorophenol reacts with a chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-fluorophenoxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of functionalized pyridine compounds .
Scientific Research Applications
4-[(3-fluorophenoxy)methyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and markers for biological studies.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenoxy)methyl]pyridine
- 4-[(3-trifluoromethylphenoxy)methyl]pyridine
- 4-[(3-methoxyphenoxy)methyl]pyridine
Uniqueness
4-[(3-fluorophenoxy)methyl]pyridine is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity. Compared to other similar compounds, the fluorinated derivative may exhibit enhanced potency and selectivity in various applications .
Properties
IUPAC Name |
4-[(3-fluorophenoxy)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIOOOZUPGESAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.